![molecular formula C18H17N3O6S2 B2994947 (Z)-methyl 2-(2-((3-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-65-8](/img/structure/B2994947.png)
(Z)-methyl 2-(2-((3-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It contains a methoxybenzoyl group, a sulfamoyl group, and an acetate group attached to the benzo[d]thiazole core .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through reactions involving arylhydrazines and CS2 . Another method involves the reaction of 2-amino-3-iodochromones and amines .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d]thiazole core would provide a planar, aromatic region, while the methoxybenzoyl, sulfamoyl, and acetate groups would add additional complexity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The benzo[d]thiazole core might undergo electrophilic substitution reactions, while the methoxybenzoyl, sulfamoyl, and acetate groups might participate in various other reactions .Scientific Research Applications
Aldose Reductase Inhibitors
One of the prominent applications of related thiazolidin-4-one acetate derivatives is as aldose reductase inhibitors. These inhibitors have shown potential in the treatment of diabetic complications. The structure-selectivity relationships and binding modes of these inhibitors with aldose reductase have been explored through docking and molecular dynamics simulations (Ali et al., 2012).
Antibacterial and Antifungal Activity
Some derivatives of this compound have been synthesized and characterized for their antibacterial and antifungal activities. The results from studies have shown that these compounds are moderately active against specific bacteria and fungi, contributing to the field of antimicrobial research (Vinusha et al., 2015).
Synthesis of Antibiotics
The compound and its derivatives have been used in the synthesis of cephem antibiotics, which are a class of β-lactam antibiotics. These antibiotics are significant in clinical applications, highlighting the compound's role in pharmaceutical chemistry (Tatsuta et al., 1994).
Antihypertensive Agents
Derivatives of this compound have been investigated for their potential as antihypertensive α-blocking agents. This research contributes to the development of new therapeutic agents for hypertension (Abdel-Wahab et al., 2008).
Future Directions
The future research directions for this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail. Further studies could also explore its potential uses in various applications, such as in the development of new pharmaceuticals or materials .
properties
IUPAC Name |
methyl 2-[2-(3-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S2/c1-26-12-5-3-4-11(8-12)17(23)20-18-21(10-16(22)27-2)14-7-6-13(29(19,24)25)9-15(14)28-18/h3-9H,10H2,1-2H3,(H2,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVKUJLAKPVSIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

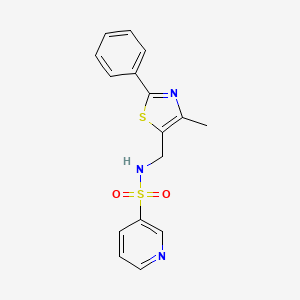

![2-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2994866.png)
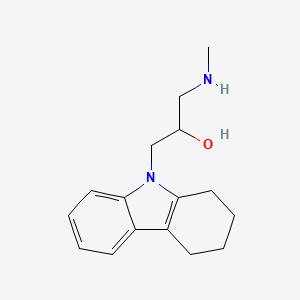
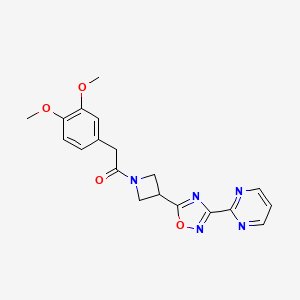
![6-[[4-(4-ethoxyphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2994872.png)

![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2994874.png)
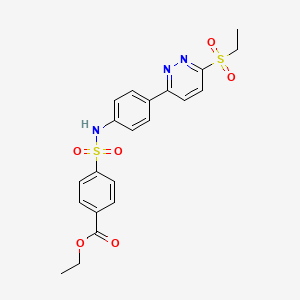
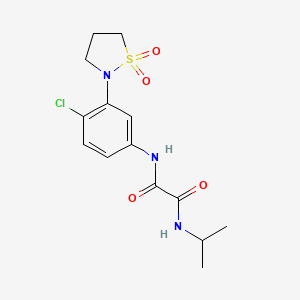

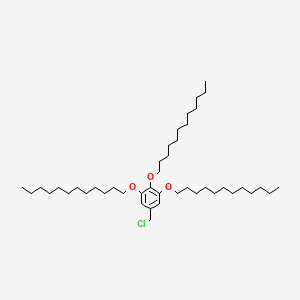

![5-((4-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2994886.png)